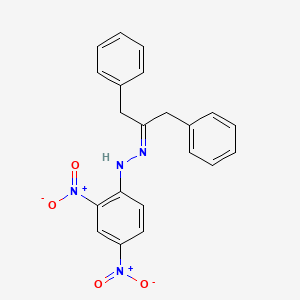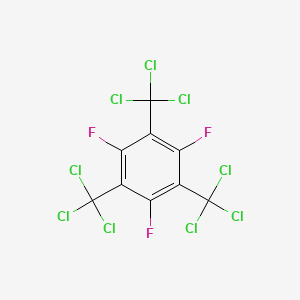![molecular formula C20H14O2 B14753882 3H-Spiro[2-benzofuran-1,9'-xanthene] CAS No. 160-33-8](/img/structure/B14753882.png)
3H-Spiro[2-benzofuran-1,9'-xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Spiro[2-benzofuran-1,9’-xanthene] is a heterocyclic compound that belongs to the class of xanthene derivatives These compounds are known for their unique structural features, which include a spiro connection between a benzofuran and a xanthene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[2-benzofuran-1,9’-xanthene] typically involves the reaction of fluorescein with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a catalyst, such as phosphorus pentoxide on silica (P2O5/SiO2), to facilitate the formation of the spiro compound . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 3H-Spiro[2-benzofuran-1,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and scalability. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
3H-Spiro[2-benzofuran-1,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 3H-Spiro[2-benzofuran-1,9’-xanthene], which can have different functional groups attached to the benzofuran or xanthene moieties .
Aplicaciones Científicas De Investigación
3H-Spiro[2-benzofuran-1,9’-xanthene] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3H-Spiro[2-benzofuran-1,9’-xanthene] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb light and emit it at a different wavelength. This property is utilized in various imaging and diagnostic applications . The compound can also interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, leading to changes in their structure and function .
Comparación Con Compuestos Similares
3H-Spiro[2-benzofuran-1,9’-xanthene] can be compared with other xanthene derivatives, such as fluorescein and eosin:
Fluorescein: Similar in structure but lacks the spiro connection.
Eosin: Contains bromine atoms and is used as a biological stain and in photodynamic therapy.
List of Similar Compounds
- Fluorescein
- Eosin
- Rose Bengal
- Rhodamine
3H-Spiro[2-benzofuran-1,9’-xanthene] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
160-33-8 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
spiro[1H-2-benzofuran-3,9'-xanthene] |
InChI |
InChI=1S/C20H14O2/c1-2-8-15-14(7-1)13-21-20(15)16-9-3-5-11-18(16)22-19-12-6-4-10-17(19)20/h1-12H,13H2 |
Clave InChI |
ZXCCEXHTMGOOAW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3(O1)C4=CC=CC=C4OC5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


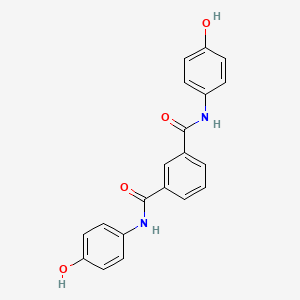
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

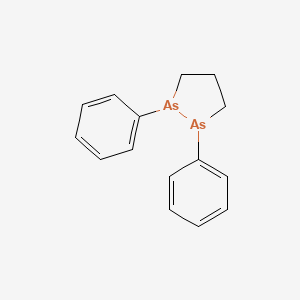
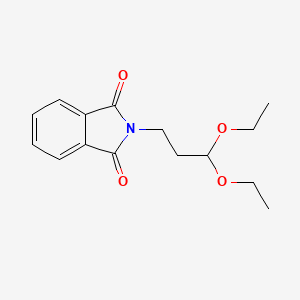
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
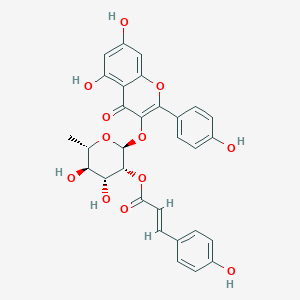
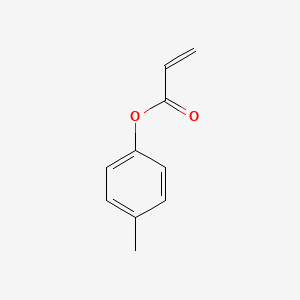
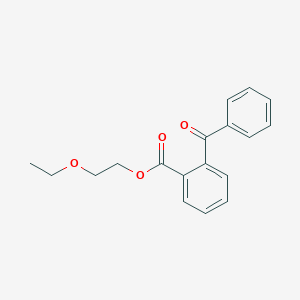
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
